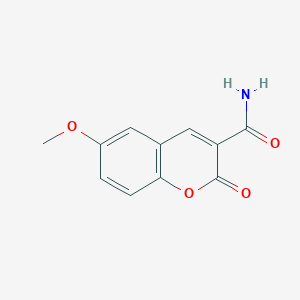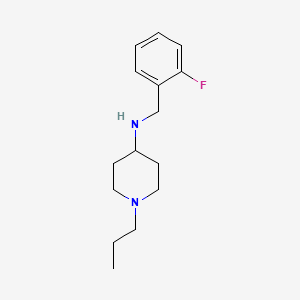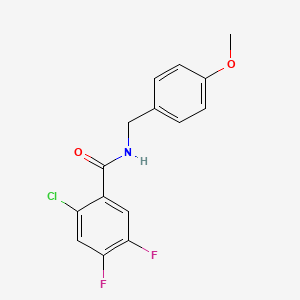![molecular formula C19H16FNO B5772688 cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5772688.png)
cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of indole-based molecules and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response. Additionally, this compound has been found to activate certain receptors in the brain that are involved in pain modulation and addiction.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, the compound has been found to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to modulate neurotransmitter release in the brain, which may explain its potential use in the treatment of drug addiction and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone in lab experiments is its high potency and selectivity. The compound has been shown to have a good safety profile and does not produce significant side effects in preclinical studies. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for the research of cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone. One potential area of investigation is its use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, the compound may have potential use in the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease. Further studies are also needed to investigate the potential use of this compound in the treatment of drug addiction and withdrawal symptoms. Finally, more research is needed to optimize the synthesis method of this compound to make it more widely available for scientific research.
Métodos De Síntesis
Cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-fluorobenzylamine with 3-bromo-1-cyclopropyl-1H-indole in the presence of a palladium catalyst. The reaction yields the desired compound with a good yield and purity.
Aplicaciones Científicas De Investigación
Cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone has shown potential therapeutic properties in various preclinical studies. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound has shown promising results in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
cyclopropyl-[1-[(4-fluorophenyl)methyl]indol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO/c20-15-9-5-13(6-10-15)11-21-12-17(19(22)14-7-8-14)16-3-1-2-4-18(16)21/h1-6,9-10,12,14H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOMXKJTGVAOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)

![4-hydroxy-2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5772620.png)
![{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)
![4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5772627.png)

![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)



![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)


